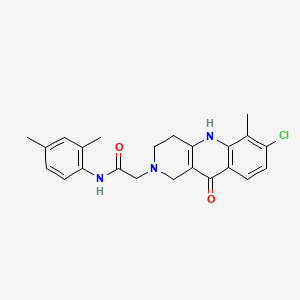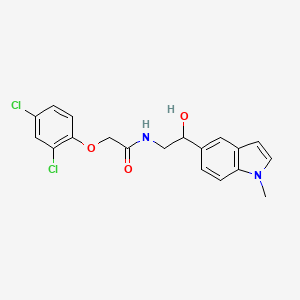
2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide” is a thiourea derivative . Thiourea derivatives have been found to be useful ligands for the potential determination of traces of transition metals . They can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chlorobenzoyl chloride with KSCN in acetone . The resulting product is then characterized by elemental analysis, FTIR, and 1H-NMR techniques .Molecular Structure Analysis
The molecular structure of this compound has been characterized by single-crystal X-ray diffraction method . It crystallizes in the monoclinic space group P 1 2 1 / c 1, with unit-cell parameters, a = 6.7140 (15) Å, b = 13.667 (3) Å, c = 15.524 (4) Å .Chemical Reactions Analysis
The compound has been studied for its thermal decomposition using a TG/TDA combined system . Cyclic voltammetry technique was utilized to understand the electrochemical behavior of the complexes .科学的研究の応用
Transition Metal Complexes
This compound serves as a ligand for transition metal complexes. Specifically, it forms coordination compounds with metals such as cobalt (Co) , nickel (Ni) , and copper (Cu) . These complexes exhibit interesting properties due to the combination of organic and inorganic components. The synthesis and characterization of these complexes involve techniques like elemental analysis , FTIR , and 1H-NMR . Additionally, single-crystal X-ray diffraction provides insights into the molecular structure of the ligand .
Thiourea Derivatives for Metal Determination
Thiourea derivatives, including this compound, have been explored as ligands for the determination of trace amounts of transition metals. Their chelating ability allows them to form complexes with metals. Depending on protonation states, they can act as neutral ligands or mono-/di-anions. Researchers have investigated their potential for liquid–liquid extraction and separation of metals like copper (Cu) , gold (Au) , palladium (Pd) , and platinum (Pt) . These applications are crucial in analytical chemistry .
Antibacterial and Antifungal Properties
Thiourea derivatives, including the compound , have demonstrated antibacterial and antifungal activities. These properties make them interesting candidates for pharmaceutical research. Investigating their efficacy against specific bacterial strains and fungal pathogens could lead to novel drug development .
Antioxidant Activity
The metal complexes formed with this ligand were screened for their antioxidant activities. Researchers employed assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) to evaluate their ability to scavenge free radicals. Understanding their antioxidant potential is essential for potential therapeutic applications .
Semi-Organic Metal Complexes
The combination of organic and inorganic components in semi-organic metal complexes offers advantages from both realms. These complexes have been studied for various properties, including their potential as antitubercular , anti-thyroidal , and insecticidal agents. Their unique structure and reactivity make them intriguing subjects for further investigation .
Synthesis and Characterization
The compound’s synthesis involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate . The resulting product is characterized using techniques like 1H-NMR and single-crystal X-ray diffraction .
将来の方向性
特性
IUPAC Name |
2-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-6-7-12(16-8-9)17-14(20)18-13(19)10-4-2-3-5-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHPCYBACHQTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,5-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2912604.png)

![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)
![2-methyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B2912612.png)





![ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2912619.png)
![3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)